4-Ethoxybenzenethiol

Description

Overview of Aryl Thiols and Their Chemical Significance

Aryl thiols, also known as arenethiols or aryl mercaptans, are a class of organic compounds characterized by the presence of a sulfhydryl (-SH) group directly attached to an aromatic ring. These compounds are sulfur analogues of phenols, where the oxygen atom of the hydroxyl group is replaced by sulfur. Aryl thiols exhibit distinct chemical properties, notably greater acidity compared to their phenolic counterparts and significantly higher nucleophilicity in their deprotonated thiolate form. sigmaaldrich.comwikipedia.org This enhanced nucleophilicity makes them valuable reagents for a variety of synthetic transformations, including S-alkylation and S-arylation reactions. Furthermore, the sulfur atom in thiols can readily undergo oxidation to form disulfides (R-S-S-R), and they can serve as ligands in coordination chemistry. wikipedia.org Their significance extends across multiple scientific disciplines, serving as crucial building blocks in organic synthesis, playing roles in biological processes (such as the amino acid cysteine), and finding applications in materials science and catalysis. sigmaaldrich.comnih.gov

General Importance of Substituted Benzenethiols in Organic Synthesis

Substituted benzenethiols are indispensable intermediates in modern organic synthesis, offering a versatile platform for the construction of complex molecules. The introduction of various substituents onto the benzene (B151609) ring, such as alkoxy, alkyl, or halogen groups, significantly modulates their electronic and steric properties, thereby influencing their reactivity and the characteristics of the resulting compounds. google.com These derivatives are vital for the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and advanced materials, owing to their capacity to participate in diverse chemical reactions. google.comeurekalert.org For instance, they are employed in cross-coupling reactions, nucleophilic substitution processes, and cyclization reactions to form intricate organosulfur compounds and heterocyclic systems. acs.orgmdpi.comorganic-chemistry.org Their utility as synthons allows for the strategic introduction of sulfur-containing functionalities into target molecules, which is often critical for biological activity or material performance.

Scope and Research Focus on 4-Ethoxybenzenethiol

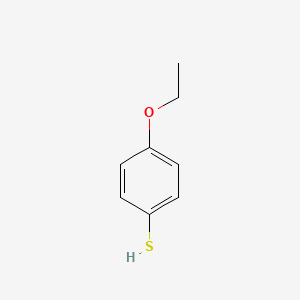

4-Ethoxybenzenethiol is an aryl thiol characterized by an ethoxy (-OCH₂CH₃) substituent positioned at the para (4-) position of the benzene ring relative to the sulfhydryl (-SH) group. This specific substitution pattern imparts unique electronic characteristics and influences its reactivity and solubility compared to unsubstituted benzenethiol (B1682325) or other positional isomers. While detailed physical properties for 4-ethoxybenzenethiol are not extensively documented in the provided search snippets, its structure suggests it would behave as a typical aryl thiol, with the added electronic influence of the electron-donating ethoxy group.

The current research focus on 4-ethoxybenzenethiol is primarily centered on its role as a synthetic intermediate and building block in organic chemistry. It has been identified as a reactant in specific synthetic pathways. For example, it participates in reactions with substituted phenylacetic acids, such as (4-fluoro-2-iodophenyl)acetic acid, to prepare specific acid derivatives, highlighting its utility in constructing more complex molecular architectures. molaid.com Additionally, 4-ethoxybenzenethiol is utilized in processes for preparing metal salts of aryl mercaptans, notably zinc salts, which can find applications in material processing. google.com These applications underscore its value in creating targeted organosulfur compounds with potential utility in diverse chemical applications.

Data Table: Documented Synthetic Roles of 4-Ethoxybenzenethiol

| Role/Application | Description | Reference |

| Synthetic Intermediate/Building Block | Participates in chemical reactions to form more complex organic molecules. | molaid.com |

| Reactant in Acid Synthesis | Used in reactions with substituted phenylacetic acids (e.g., (4-fluoro-2-iodophenyl)acetic acid) to prepare specific acid derivatives. | molaid.com |

| Precursor for Metal Salts | Employed in processes for preparing metal salts of aryl mercaptans, such as zinc salts, for potential material processing applications. | google.com |

Compound List

4-Ethoxybenzenethiol

Phenols

Benzenethiol

Aryl Thiols

Aryl Mercaptans

Cysteine

Disulfides

Substituted Benzenethiols

(4-fluoro-2-iodophenyl)acetic acid

4-methoxythiophenol

4-(ethylthio)thiophenol (B1607878)

Zinc salts of aryl mercaptans

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-9-7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWOIUVGAWIZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429307 | |

| Record name | 4-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-09-2 | |

| Record name | 4-Ethoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxybenzenethiol and Its Functionalized Derivatives

Direct Synthesis Strategies for 4-Ethoxybenzenethiol

The direct formation of the thiol group on the 4-ethoxybenzene scaffold can be achieved through several strategic routes. These methods primarily involve the reduction of sulfur-containing functional groups or the direct introduction of a thiol moiety onto the aromatic ring.

Reductive Routes to Thiol Formation

A common and effective strategy for the synthesis of aryl thiols, including 4-ethoxybenzenethiol, involves the reduction of corresponding benzenesulfonyl chlorides. The precursor, 4-ethoxybenzenesulfonyl chloride, is readily synthesized and can be reduced to the target thiol using various reducing agents. A typical reductive system involves the use of zinc dust in the presence of an acid, such as sulfuric acid. This method provides a direct conversion of the sulfonyl chloride to the thiol.

Table 1: Representative Conditions for Reduction of Aryl Sulfonyl Chlorides

| Precursor | Reducing Agent | Solvent/Conditions | Product | Ref. |

|---|---|---|---|---|

| 4-Ethoxybenzenesulfonyl chloride | Zn / H₂SO₄ | Dioxane / H₂O | 4-Ethoxybenzenethiol | General Method |

| Benzenesulfonyl chloride | SnCl₂ / HCl | Acetic Acid | Benzenethiol (B1682325) | General Method |

| p-Toluenesulfonyl chloride | Red phosphorus / I₂ | Acetic Acid | p-Toluenethiol | General Method |

Thiolation Reactions of Ethoxybenzene Precursors

An elegant method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.orgjk-sci.com This thermal or catalytically-induced intramolecular rearrangement converts an O-aryl thiocarbamate into the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to yield the thiophenol. wikipedia.org For the synthesis of 4-ethoxybenzenethiol, the process would commence with 4-ethoxyphenol.

The key steps are:

Formation of O-Aryl Thiocarbamate: 4-Ethoxyphenol is reacted with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form O-(4-ethoxyphenyl) dimethylthiocarbamate.

Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing the aryl group to migrate from the oxygen to the sulfur atom, yielding S-(4-ethoxyphenyl) dimethylthiocarbamate. wikipedia.org Recent advancements have shown that this rearrangement can be facilitated at significantly lower temperatures using palladium catalysis (e.g., [Pd(tBu₃P)₂]) or under ambient temperature via organic photoredox catalysis. nih.govorganic-chemistry.org

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., with NaOH or KOH), to furnish 4-ethoxybenzenethiol. wikipedia.org

Derivatization and Functionalization of 4-Ethoxybenzenethiol

The thiol group of 4-ethoxybenzenethiol is a versatile functional handle that allows for a wide array of chemical modifications, primarily through the formation of new carbon-sulfur bonds.

Carbon-Sulfur Bond Formation Reactions

The sulfur atom in 4-ethoxybenzenethiol is nucleophilic and readily participates in substitution reactions with various electrophiles.

Alkylation: The alkylation of thiols is a fundamental method for the synthesis of thioethers (sulfides). jmaterenvironsci.com 4-Ethoxybenzenethiol can be deprotonated with a base to form the corresponding thiolate, which then acts as a potent nucleophile. This thiolate reacts efficiently with alkyl halides (e.g., alkyl iodides, bromides) in an Sₙ2 reaction to form alkyl aryl sulfides. jmaterenvironsci.comnih.govuib.no Green chemistry approaches have been developed that utilize aqueous media or solvent-free conditions for these alkylations. jmaterenvironsci.com

Table 2: Examples of Thiol Alkylation Reactions

| Thiol | Alkylating Agent | Base / Conditions | Product | Ref. |

|---|---|---|---|---|

| Thiophenol | Methyl Iodide | aq. TBAOH | Methyl phenyl sulfide | jmaterenvironsci.com |

| Thiophenol | Benzyl Bromide | K₂CO₃ / DMF | Benzyl phenyl sulfide | General Method |

| 4-Ethoxybenzenethiol | Ethyl Bromide | NaH / THF | Ethyl 4-ethoxyphenyl sulfide | General Method |

Arylation: The formation of diaryl sulfides via the arylation of 4-ethoxybenzenethiol can be accomplished using transition metal catalysis. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods. nih.govmdpi.com In these reactions, an aryl halide (e.g., aryl iodide or bromide) is coupled with 4-ethoxybenzenethiol in the presence of a suitable catalyst, ligand, and base. ias.ac.inresearchgate.net These methods have largely replaced the classical Ullmann condensation due to their milder reaction conditions and broader substrate scope. mdpi.com

Formation of Disulfides: The oxidation of thiols to disulfides is a common and important transformation. 4-Ethoxybenzenethiol can be readily oxidized to form bis(4-ethoxyphenyl) disulfide. This oxidative dimerization can be achieved with a wide range of oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen, sometimes facilitated by a catalyst. researchgate.netchemicalpapers.com This reaction is a key process in both synthetic chemistry and biological systems.

Table 3: Oxidizing Agents for Thiol to Disulfide Conversion

| Thiol Substrate | Oxidizing Agent | Conditions | Yield | Ref. |

|---|---|---|---|---|

| 4-Methoxybenzenethiol | H₂O₂ | General | 98% | chemicalpapers.com |

| 4-Methoxybenzenethiol | NaIO₃ | General | 98% | chemicalpapers.com |

| 4-Methoxybenzenethiol | DMSO | General | 98% | chemicalpapers.com |

| Thiophenol | I₂ | Wet Acetonitrile | High | General Method |

Formation of Sulfinic Esters: Sulfinic esters are valuable synthetic intermediates. nih.gov They can be synthesized directly from thiophenols and alcohols via oxidative coupling. chemrxiv.orgresearchgate.net An electrochemical approach involves the oxidative coupling of a thiophenol, such as 4-ethoxybenzenethiol, with an alcohol in the presence of O₂ (from air) as the oxygen source. organic-chemistry.org This method avoids the need for chemical oxidants, aligning with the principles of green chemistry. chemrxiv.orgorganic-chemistry.org The reaction proceeds through the formation of a disulfide and thiosulfinate intermediates. chemrxiv.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of 4-Ethoxybenzenethiol

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The rate-determining step is the formation of this arenium ion, a process that disrupts the stable aromatic system. youtube.com

The ethoxy group (-OEt) of 4-ethoxybenzenethiol is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the positive charge of the arenium ion intermediate. As an ortho-, para-director, the ethoxy group directs incoming electrophiles to the positions ortho and para to it. However, since the para position is already occupied by the thiol group, substitution will primarily occur at the ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgmasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a diatomic halogen and a Lewis acid catalyst, such as AlCl₃ or FeBr₃. masterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, making one of the halogen atoms more electrophilic. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org

The thiol group (-SH) is also an ortho-, para-directing group but is generally considered to be weakly activating. The interplay between the activating ethoxy group and the thiol group will influence the regioselectivity of the substitution.

Palladium-Catalyzed Cross-Coupling Strategies for Thiophenol Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua These reactions typically involve an organic halide or triflate and an organometallic reagent, catalyzed by a palladium complex. youtube.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

For derivatives of 4-ethoxybenzenethiol, the thiol group can be a site for cross-coupling reactions. More commonly, the aromatic ring can be functionalized with a halide (e.g., bromine, iodine) to participate in reactions like the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide. It is a versatile method for forming C-C bonds. youtube.com For instance, a halogenated 4-ethoxybenzenethiol derivative could be coupled with an arylboronic acid to synthesize biaryl structures.

Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide. It is a valuable method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of these reactions. Bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov Controlling the degree of functionalization can be challenging in polyhalogenated substrates, where selectivity for mono- versus di-functionalization depends on the relative rates of a second oxidative addition versus decomplexation of the palladium catalyst from the initial product. nih.gov

| Coupling Reaction | Reactants | Product Type |

| Suzuki | Aryl/Vinyl Halide + Organoboron | Biaryl/Vinylarene |

| Heck | Aryl/Vinyl Halide + Alkene | Substituted Alkene |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Substituted Alkyne |

| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine | Aryl/Vinyl Amine |

Cycloaddition and Heterocycle Formation Involving Thiophenol Moieties

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, forming a six-membered ring. libretexts.org While the benzene ring of 4-ethoxybenzenethiol is generally unreactive in thermal cycloadditions due to its aromaticity, the thiol group can participate in reactions that lead to the formation of heterocyclic rings.

The thiol group can act as a nucleophile in reactions with bifunctional electrophiles to construct sulfur-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of thiophene derivatives. Additionally, 1,3-dipolar cycloaddition reactions can be employed, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. researchgate.net

The formation of heterocycles can also be achieved through intramolecular cyclization of suitably functionalized 4-ethoxybenzenethiol derivatives. For example, an ortho-substituted derivative containing a reactive functional group could undergo cyclization to form a benzothiazole or other related fused heterocyclic systems.

| Cycloaddition Type | Reactant π-Electrons | Ring Size Formed |

| Diels-Alder | 4 + 2 | 6-membered |

| Dipolar Cycloaddition | 3 + 2 | 5-membered |

| [2+2] Photocycloaddition | 2 + 2 | 4-membered |

Photochemical and Radical-Mediated Synthesis of Derivatives

Photochemical reactions utilize light to promote chemical transformations, often proceeding through excited states or radical intermediates. mdpi.com Radical-mediated reactions involve species with unpaired electrons and can be initiated by light, heat, or a radical initiator. These methods offer alternative pathways for the synthesis of derivatives that may not be accessible through traditional ionic reactions.

The thiol group of 4-ethoxybenzenethiol is susceptible to oxidation to form a disulfide bond under various conditions, a reaction that can be facilitated by radical processes. The S-H bond can also undergo homolytic cleavage to form a thiyl radical. This reactive intermediate can then participate in a variety of reactions, including addition to alkenes and alkynes, or dimerization. nih.gov

Radical halogenation of the aromatic ring can also be achieved using reagents like N-bromosuccinimide (NBS) under photochemical conditions. Furthermore, radical-based dimerization of functionalized cyclotryptamine derivatives has been shown to be a powerful tool for the synthesis of complex alkaloids, highlighting the potential of radical chemistry in building molecular complexity. nih.gov Experiments using radical scavengers like TEMPO can help confirm the involvement of radical intermediates in a reaction mechanism. mdpi.com

Sustainable and Atom-Economical Approaches in 4-Ethoxybenzenethiol Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key aspects include the use of renewable feedstocks, atom economy, and the use of safer solvents and catalysts.

Green Solvent Utilization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.gov The synthesis of various sulfur-containing heterocycles has been successfully demonstrated in water, sometimes with the aid of a co-solvent or microwave irradiation to enhance solubility and reaction rates. nih.gov

Ionic liquids, which are salts with low melting points, are another class of green solvents that offer advantages such as low vapor pressure and high thermal stability. They have been used as recyclable reaction media for catalytic reactions. nih.gov Glycerol, a byproduct of biodiesel production, is also a promising green solvent that is biodegradable and has a high boiling point, allowing for reactions to be carried out at elevated temperatures. researchgate.net Solvent-free, or neat, reactions represent the ultimate green approach, minimizing waste and simplifying product purification. researchgate.net

| Green Solvent | Key Advantages |

| Water | Non-toxic, non-flammable, abundant, inexpensive |

| Ionic Liquids | Low vapor pressure, high thermal stability, recyclable |

| Glycerol | Biodegradable, high boiling point, renewable source |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. youtube.com This offers significant advantages in terms of catalyst separation and recycling, which are key principles of green chemistry. rsc.org The catalyst can be easily removed from the reaction mixture by filtration, reducing product contamination and allowing for its reuse in subsequent reaction cycles.

The development of heterogeneous catalysts often involves supporting an active catalytic species, such as a metal nanoparticle or complex, on a high-surface-area material like silica, alumina, or a zeolite. nih.govgoogle.com This can enhance the stability and activity of the catalyst. For the synthesis of thiophenol derivatives, heterogeneous catalysts can be employed in various reactions, including cross-coupling and reduction processes. For instance, palladium supported on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. nih.gov The design of efficient and robust heterogeneous catalysts is an active area of research aimed at developing more sustainable chemical processes. rsc.org

One-Pot Reaction Sequences

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of aryl thiols like 4-ethoxybenzenethiol, several one-pot methodologies have been developed, often starting from readily available precursors.

A prominent one-pot approach for the synthesis of aryl thiols involves the copper-catalyzed coupling of aryl iodides with a sulfur source, followed by in situ reduction. While specific examples detailing the synthesis of 4-ethoxybenzenethiol using this exact one-pot sequence are not extensively documented in readily available literature, the general method is well-established for a variety of substituted aryl iodides. This process typically involves the reaction of an aryl iodide with elemental sulfur in the presence of a copper(I) catalyst and a base, such as potassium carbonate. The resulting diaryl disulfide or polysulfide intermediate is then reduced in the same pot using a reducing agent like sodium borohydride (B1222165) to yield the corresponding aryl thiol. This methodology is tolerant of a wide range of functional groups, including methoxy groups, which are electronically similar to the ethoxy group in 4-ethoxybenzenethiol.

Another versatile one-pot method for generating aryl thioethers, which can be precursors to aryl thiols, is the palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate, such as triisopropylsilanethiol (TIPS-SH) nih.gov. This approach circumvents the need for the often unstable and air-sensitive aryl thiols. The reaction proceeds by first coupling one aryl bromide with TIPS-SH, followed by the addition of a second aryl bromide and a fluoride source to facilitate the coupling with the in situ-generated silyl aryl thioether nih.gov. Although this method directly produces unsymmetrical diaryl thioethers, it highlights the potential of one-pot sequences in C-S bond formation.

Furthermore, a facile one-pot synthesis of alkyl aryl sulfides from aryl bromides has been reported. This method involves the in situ generation of lithium aryl thiolates by direct halogen-lithium exchange, followed by reaction with various alkyl halides. This catalyst-free approach is rapid and avoids the handling of unstable aryl thiols.

A particularly relevant synthetic route to 4-ethoxybenzenethiol is through the Newman-Kwart rearrangement. This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. The S-(4-ethoxyphenyl) N,N-diethylcarbamothioate, a direct precursor to 4-ethoxybenzenethiol upon hydrolysis, has been synthesized from 4-ethoxyphenol. This rearrangement can be a key step in a multi-step, one-pot sequence for the synthesis of functionalized 4-ethoxybenzenethiol derivatives.

The following table summarizes representative one-pot synthetic strategies for aryl thiols and their derivatives, which could be adapted for 4-ethoxybenzenethiol.

| Starting Material | Reagents | Key Features | Potential for 4-Ethoxybenzenethiol |

| Aryl Iodide | 1. S, CuI, K2CO3 2. NaBH4 | General method for aryl thiols, tolerates various functional groups. | High, using 4-iodoethoxybenzene as the starting material. |

| Two Aryl Bromides | 1. TIPS-SH, Pd(OAc)2, CyPF-tBu, LiHMDS 2. Second ArBr, CsF | One-pot synthesis of unsymmetrical diaryl thioethers, avoids handling of thiols. | Applicable for synthesizing 4-ethoxyphenyl-containing thioethers. |

| Aryl Bromide | 1. n-BuLi, S 2. Alkyl Halide | Catalyst-free, rapid synthesis of alkyl aryl sulfides. | Feasible for preparing alkyl 4-ethoxyphenyl sulfides. |

| 4-Ethoxyphenol | 1. N,N-Dialkylthiocarbamoyl chloride 2. Heat (Newman-Kwart) 3. Hydrolysis | Established route to thiophenols from phenols. | Direct and established route. |

Click Chemistry Principles (e.g., Thiol-ene reactions)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Among these, the thiol-ene reaction, the addition of a thiol to an alkene, has emerged as a powerful tool for the functionalization of molecules, including the derivatives of 4-ethoxybenzenethiol. This reaction can be initiated by radical initiators, light, or heat and typically proceeds with anti-Markovnikov regioselectivity.

The functionalization of 4-ethoxybenzenethiol can be readily achieved by reacting it with various alkenes containing desired functional groups. The reaction is highly efficient and allows for the introduction of a wide array of functionalities onto the 4-ethoxyphenylthio scaffold.

Photoinitiated Thiol-ene Reactions:

A particularly attractive and environmentally friendly approach is the use of light to initiate the thiol-ene reaction. This method often proceeds under mild, catalyst-free conditions. For instance, the purple-light-promoted thiol-ene reaction of various thiols with a broad range of alkenes has been demonstrated to be effective, showcasing excellent functional group tolerance unito.it. While this study did not specifically report the use of 4-ethoxybenzenethiol, the reaction conditions are mild and general enough to be applicable. The reaction can be carried out in various solvents, including water, which enhances its green credentials unito.it.

The scope of the photoinitiated thiol-ene reaction is broad, encompassing the functionalization of complex molecules such as saccharides rsc.org. This highlights the high degree of chemoselectivity and functional group tolerance of the reaction, making it suitable for the late-stage functionalization of elaborate molecules containing a 4-ethoxybenzenethiol moiety.

The following table illustrates the potential substrate scope for the thiol-ene functionalization of 4-ethoxybenzenethiol, based on general findings for aryl thiols.

| Alkene Substrate | Reaction Conditions | Expected Product |

| Terminal Alkenes (e.g., 1-octene) | UV light or radical initiator | 1-(4-Ethoxyphenylthio)octane |

| Styrenes (e.g., styrene, 4-cyanostyrene) | UV light or radical initiator | 2-(4-Ethoxyphenylthio)ethylbenzene derivatives |

| Acrylates (e.g., methyl acrylate) | Radical initiator or base catalysis | Methyl 3-(4-ethoxyphenylthio)propanoate |

| Allyl-functionalized molecules | UV light or radical initiator | Diverse functionalized thioethers |

Research Findings and Detailed Insights:

Detailed studies on the photo-induced thiol-ene reaction have shown that the process is highly efficient, often leading to high yields of the desired thioether products. For example, the reaction of thiophenol with various alkenes under purple light irradiation has been shown to proceed smoothly, with yields often exceeding 90% unito.it. The reaction conditions are typically mild, with reactions being carried out at room temperature.

The choice of solvent can influence the reaction efficiency, with some reactions proceeding well in organic solvents like dichloromethane, while others show excellent results in water unito.it. The functional group tolerance is a key advantage of this methodology. For example, alkenes bearing ester, carboxylic acid, and even boronic acid functionalities have been successfully employed in thiol-ene reactions unito.it. This broad substrate scope makes the thiol-ene reaction a powerful tool for the synthesis of a diverse library of 4-ethoxybenzenethiol derivatives.

Comprehensive Spectroscopic Characterization of 4 Ethoxybenzenethiol and Its Molecular Adducts

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are essential for identifying functional groups and providing a unique "fingerprint" of the molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. For 4-ethoxybenzenethiol, the key functional groups are the thiol (-SH), the ether (Ar-O-R), the aromatic ring, and the alkyl portions of the ethoxy group.

Key characteristic absorption bands for 4-ethoxybenzenethiol are interpreted as follows:

S-H Stretch: The thiol group gives rise to a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. This peak is highly characteristic and its presence is a strong indicator of the thiol functionality.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the ethoxy substituent exhibit strong, sharp absorption bands in the 2850-2980 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. vscht.cz

Aromatic C=C Stretch: The benzene ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ range. Typically, two to three bands can be observed, with prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹. vscht.cz

C-O-C Stretch: The ether linkage produces strong, characteristic bands. The asymmetric C-O-C stretching of the aryl-alkyl ether is typically observed in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears around 1020-1075 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 680-900 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 800-860 cm⁻¹. researchgate.net Aliphatic C-H bending vibrations for the ethoxy group occur around 1370-1470 cm⁻¹. vscht.cz

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3030 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Alkyl (-CH₂, -CH₃) | Strong |

| 2600 - 2550 | S-H Stretch | Thiol | Weak |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1075 - 1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 860 - 800 | C-H Out-of-Plane Bending | 1,4-Disubstituted Aromatic | Strong |

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light, usually from a laser. horiba.comamericanpharmaceuticalreview.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. americanpharmaceuticalreview.com This often means that symmetric vibrations and bonds between identical atoms, which are weak in the IR spectrum, give strong signals in the Raman spectrum.

For 4-ethoxybenzenethiol, Raman spectroscopy provides key structural information:

S-H Stretch: The S-H stretching vibration, which is weak in the IR spectrum, often gives a more readily observable signal in the Raman spectrum in the 2550-2600 cm⁻¹ range. uci.edu

S-S Stretch: In the case of disulfide derivatives formed by oxidation, the S-S stretch would appear as a strong band around 425-550 cm⁻¹, a region where it is easily identified. uci.edu

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, gives a particularly strong and sharp Raman signal. uci.edu Other aromatic C=C stretching modes also appear strongly in the 1550-1610 cm⁻¹ region. uci.edu

C-S Stretch: The carbon-sulfur stretch is expected in the 670-780 cm⁻¹ region and is typically of strong intensity in the Raman spectrum. uci.edu

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3060 | C-H Stretch | Aromatic | Strong |

| 2980 - 2850 | C-H Stretch | Alkyl (-CH₂, -CH₃) | Strong |

| 2600 - 2550 | S-H Stretch | Thiol | Medium-Strong |

| 1610 - 1550 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring | Very Strong |

| 780 - 670 | C-S Stretch | Aryl Thiol | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment of each unique atom.

In the ¹H NMR spectrum of 4-ethoxybenzenethiol, distinct signals are expected for the protons of the ethoxy group, the aromatic ring, and the thiol group. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Ethoxy Group (-OCH₂CH₃):

The methyl protons (-CH₃) are furthest from the deshielding aromatic ring and oxygen atom, thus appearing most upfield. They will present as a triplet around 1.4 ppm due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

The methylene protons (-OCH₂) are directly attached to the deshielding oxygen atom, causing them to appear further downfield. They will be split into a quartet around 4.0 ppm by the three adjacent methyl protons (n+1 rule, 3+1=4). libretexts.org

Aromatic Protons (Ar-H): The benzene ring has two sets of chemically equivalent protons due to the 1,4-substitution pattern, creating an AA'BB' system. The protons ortho to the ethoxy group (Hₐ) are expected to be shifted upfield relative to the protons ortho to the thiol group (Hₑ) due to the electron-donating nature of the ether oxygen. This results in two doublets in the aromatic region (typically 6.8-7.5 ppm). oregonstate.eduhw.ac.uk

Thiol Proton (-SH): The thiol proton signal is typically a singlet and can appear over a broad range (3.0-4.0 ppm). Its chemical shift is sensitive to concentration, solvent, and temperature due to hydrogen bonding.

| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (Ethoxy) | 1.4 | Triplet (t) | ~7.0 | 3H |

| -SH (Thiol) | 3.4 | Singlet (s) | N/A | 1H |

| -OCH₂- (Ethoxy) | 4.0 | Quartet (q) | ~7.0 | 2H |

| Ar-H (ortho to -OEt) | 6.8 | Doublet (d) | ~8.5 | 2H |

| Ar-H (ortho to -SH) | 7.2 | Doublet (d) | ~8.5 | 2H |

The proton-decoupled ¹³C NMR spectrum of 4-ethoxybenzenethiol will show a single peak for each unique carbon atom. Due to symmetry, the eight carbon atoms of the molecule will give rise to six distinct signals.

Aliphatic Carbons: The methyl carbon (-CH₃) of the ethoxy group is the most shielded and will appear furthest upfield (around 15 ppm). The methylene carbon (-OCH₂) is deshielded by the adjacent oxygen and will be found further downfield (around 63 ppm). compoundchem.comoregonstate.edu

Aromatic Carbons: Four signals are expected in the aromatic region (110-160 ppm). bhu.ac.in

The carbon atom bonded to the oxygen (ipso-carbon, C-OEt) will be the most deshielded, appearing around 158 ppm. hw.ac.uk

The carbon atom bonded to the sulfur (ipso-carbon, C-SH) will appear around 128 ppm.

The two carbons ortho to the ethoxy group will be equivalent and appear around 115 ppm.

The two carbons ortho to the thiol group will also be equivalent and appear around 135 ppm.

| Carbon Atom | Approx. Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 |

| -OCH₂- | 63 |

| Ar-C (ortho to -OEt) | 115 |

| Ar-C (-SH) | 128 |

| Ar-C (ortho to -SH) | 135 |

| Ar-C (-OEt) | 158 |

When 4-ethoxybenzenethiol is used as a ligand to form organometallic complexes, heteronuclear NMR can provide valuable information about the coordination environment of the metal center.

¹¹⁹Sn NMR: For organotin derivatives where the 4-ethoxybenzenethiolate acts as a ligand bound to a tin (Sn) atom, ¹¹⁹Sn NMR spectroscopy is a powerful diagnostic tool. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents. rsc.org An increase in the coordination number at the tin atom from four to five or six typically results in a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. researchgate.net For example, a four-coordinate tetrahedral organotin thiolate might show a signal in the range of +50 to +200 ppm, whereas a five-coordinate trigonal bipyramidal species could shift upfield to a range of -100 to -300 ppm. researchgate.net

³¹P NMR: If 4-ethoxybenzenethiol were to form an adduct with a phosphorus-containing compound, such as a phosphine (B1218219), ³¹P NMR spectroscopy would be employed. The chemical shift of the ³¹P nucleus would provide information about the oxidation state and coordination environment of the phosphorus atom. The formation of a P-S bond or coordination of the thiol to a phosphorus center would result in a characteristic chemical shift for the phosphorus nucleus, which would differ significantly from that of the free phosphine ligand.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. For 4-ethoxybenzenethiol, Ultraviolet-Visible (UV-Vis) spectroscopy is particularly informative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 4-ethoxybenzenethiol is characterized by absorption bands in the ultraviolet region, which arise from the excitation of valence electrons to higher energy orbitals. The primary electronic transitions in this molecule are of the π → π* and n → π* type, associated with the benzene ring and the sulfur and oxygen heteroatoms.

The benzene ring itself gives rise to strong π → π* transitions. The presence of the thiol (-SH) and ethoxy (-OCH₂CH₃) substituents modifies the electronic structure of the benzene ring. Both substituents are auxochromes, containing non-bonding electrons (n electrons) on the sulfur and oxygen atoms, respectively. These substituents, particularly the electron-donating ethoxy group, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Studies on structurally similar para-substituted thiophenols and other aromatic compounds indicate that the main absorption bands are due to π → π* transitions within the aromatic system. researchgate.netacs.org For compounds with similar chromophores, the maximum electronic absorption bands are typically observed in the 272–287 nm range. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. A lower energy n → π* transition, involving the non-bonding electrons of the sulfur atom, is also possible but is often weaker and may be obscured by the more intense π → π* bands.

The electronic transitions are influenced by the solvent polarity and the specific electronic interactions between the substituents and the aromatic ring. rsc.org The primary absorption bands for 4-ethoxybenzenethiol are attributed to the following transitions:

| Transition Type | Associated Chromophore | Expected Wavelength Region |

| π → π | Phenyl ring and substituents | ~270-290 nm |

| n → π | Thiol group (C-S-H) | Longer wavelength, often low intensity |

Photoluminescence Studies (if relevant to derivatives)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. nih.govalgimed.com The exact mass is calculated using the masses of the most abundant isotopes of each element. nih.gov For 4-ethoxybenzenethiol, the elemental formula is C₈H₁₀OS. HRMS analysis can distinguish this composition from other potential formulas with the same nominal mass. chromatographyonline.com The theoretical monoisotopic mass, a key value determined by HRMS, offers high confidence in the identification of the compound. nih.govthermofisher.com

| Property | Value | Source |

| Molecular Formula | C₈H₁₀OS | - |

| Nominal Mass | 154 u | - |

| Monoisotopic Mass | 154.04523611 Da | nih.gov |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

While a published reference spectrum for 4-ethoxybenzenethiol is not available in major databases like the NIST WebBook, a plausible fragmentation pattern can be predicted based on its structure and the known behavior of related compounds such as 4-methoxybenzenethiol. nist.govchemicalbook.comnist.gov The molecular ion (M⁺˙) is expected to be observed at m/z 154. Key fragmentation pathways would likely include:

Loss of an ethyl radical: Cleavage of the O-C₂H₅ bond to lose a •C₂H₅ radical, forming a stable phenoxy-type cation at m/z 125.

Loss of ethylene: A common fragmentation for ethyl ethers, involving a rearrangement to eliminate a neutral ethylene molecule (C₂H₄), resulting in a radical cation at m/z 126, corresponding to 4-hydroxybenzenethiol.

Cleavage involving the thiol group: Loss of a hydrogen sulfide radical (•SH) or other fragments from the thiol end of the molecule.

A table of predicted major fragments is presented below.

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 154 | [C₈H₁₀OS]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₆H₆OS]⁺˙ | M⁺˙ - C₂H₄ (Loss of ethylene) |

| 125 | [C₆H₅OS]⁺ | M⁺˙ - •C₂H₅ (Loss of ethyl radical) |

| 97 | [C₆H₅O]⁺ | Loss of •CSH from m/z 126 |

| 69 | [C₄H₅S]⁺ | Aromatic ring fragmentation |

X-ray Diffraction for Solid-State Structural Determination

A search of crystallographic databases indicates that a single-crystal X-ray structure for 4-ethoxybenzenethiol has not been reported. Therefore, experimental data on its solid-state structure, including unit cell parameters, crystal system, and space group, are not available in the current scientific literature.

Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules within the crystal lattice.

A comprehensive search of crystallographic databases indicates that the single-crystal X-ray structure of 4-ethoxybenzenethiol has not been publicly reported. However, based on the known structures of analogous aromatic thiols and anisoles, a number of structural features can be anticipated. The molecule would consist of a planar benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a thiol group (-SH) at the para positions. The geometry around the sulfur atom is expected to be angular, and the C-S bond length would be consistent with that of other aryl thiols. The conformation of the ethoxy group, specifically the torsion angles of the C-O-C-C chain, would be a key feature determined by the crystal packing forces.

In a crystalline state, 4-ethoxybenzenethiol molecules would likely be arranged in a manner that maximizes intermolecular interactions. Potential hydrogen bonding between the thiol hydrogen of one molecule and the ethoxy oxygen or the sulfur atom of a neighboring molecule could be a significant factor in the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent molecules are also expected to play a role in stabilizing the crystal structure. A detailed crystallographic study would provide the precise parameters of the unit cell, the space group, and the exact nature of these intermolecular contacts.

Specialized Spectroscopic Probes for Sulfur Environment

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides detailed information about the electronic structure and local chemical environment of a specific atom within a molecule. When applied to sulfur-containing compounds at the sulfur K-edge, it probes the transition of a 1s core electron to unoccupied molecular orbitals with p-character. The resulting spectrum is characterized by distinct features, including a "white line," which is an intense peak at the absorption edge, and other pre-edge and post-edge resonances. The energy and intensity of these features are highly sensitive to the oxidation state of the sulfur atom, its coordination geometry, and the nature of the atoms it is bonded to.

For an aromatic thiol like 4-ethoxybenzenethiol, the sulfur K-edge XANES spectrum is expected to exhibit a prominent white line corresponding to the transition of the sulfur 1s electron to unoccupied orbitals with significant S 3p character, which are antibonding with respect to the C-S bond. The position of this absorption edge provides a signature for the thiol functional group, distinguishing it from other sulfur species such as disulfides, sulfoxides, or sulfates. nih.govnih.gov The fine structure of the spectrum is also influenced by the electronic effects of the substituents on the benzene ring. The electron-donating ethoxy group at the para position would subtly modulate the energy levels of the molecular orbitals, which would be reflected in the precise energy and shape of the spectral features.

Representative Sulfur K-edge XANES Data for an Aromatic Thiol (4-Mercaptotoluene), Illustrative for 4-Ethoxybenzenethiol

| Spectral Feature | Energy (eV) | Assignment |

| First Prominent Transition | 2472.5 | S 1s → σ* (C-S) |

| Second Prominent Transition | 2473.6 | S 1s → π* (aromatic ring) |

Data derived from studies on 4-mercaptotoluene in cyclohexane solution. osti.gov

This representative data highlights the ability of sulfur K-edge XANES to resolve different electronic transitions, providing a detailed picture of the molecular orbital landscape around the sulfur atom in aromatic thiols. Such a specialized spectroscopic probe is invaluable for characterizing the sulfur environment in 4-ethoxybenzenethiol and its potential molecular adducts.

Mechanistic Investigations and Chemical Reactivity Profiles of 4 Ethoxybenzenethiol

Elucidation of Reaction Mechanisms Involving the Thiol Group

The thiol group (-SH) of 4-ethoxybenzenethiol is the primary site of many of its characteristic reactions. Its reactivity is dictated by the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and the ability of the sulfur to participate in radical processes.

Nucleophilic Addition Pathways (e.g., Thiol-ene reactions)

4-Ethoxybenzenethiol readily participates in nucleophilic addition reactions, most notably the thiol-ene reaction. This reaction involves the addition of the thiol group across a carbon-carbon double bond (an ene) to form a thioether. The thiol-ene reaction can proceed through two primary mechanistic pathways: a radical-mediated addition and a base-catalyzed Michael addition.

Table 1: Factors Influencing Thiol-Ene Reaction Kinetics

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Alkene Electron Density | Electron-rich alkenes (e.g., vinyl ethers) react faster. | Affects the rate of the propagation step where the thiyl radical adds to the double bond. |

| Thiol Substitution | Steric hindrance around the thiol can decrease the rate, particularly when chain transfer is the rate-limiting step. researchgate.net | Increased steric bulk raises the activation energy for the chain transfer step. researchgate.net |

| Initiator Concentration | Higher initiator concentration leads to a faster rate of radical generation and thus a faster overall reaction. | The initiation step is crucial for starting the radical chain reaction. |

| Solvent Polarity | The effect of the solvent is generally minor, though polar solvents can slightly influence the stability of intermediates. acs.org | The radical nature of the reaction makes it less sensitive to solvent polarity compared to ionic reactions. |

The base-catalyzed Michael addition pathway involves the deprotonation of the thiol to form a thiolate anion. This highly nucleophilic species then attacks an electron-deficient alkene (a Michael acceptor) in a conjugate addition reaction.

Oxidation-Reduction Chemistry of the Thiol Functionality

The thiol group of 4-ethoxybenzenethiol is susceptible to oxidation. A common and important oxidation reaction is the conversion of the thiol to a disulfide, forming 4,4'-diethoxydiphenyl disulfide. This reaction can be effected by a variety of oxidizing agents, including mild oxidants like iodine (I₂) or air (O₂), often in the presence of a catalyst. The formation of the disulfide bond is a reversible process, and the disulfide can be reduced back to the thiol using reducing agents such as sodium borohydride (B1222165) or dithiothreitol.

This redox chemistry is fundamental to the behavior of many thiols in biological and materials science contexts. The interconversion between the thiol and disulfide states can be used to control the structure and properties of molecules and materials.

Table 2: General Oxidation-Reduction Reactions of 4-Ethoxybenzenethiol

| Reaction Type | Reactant(s) | Product(s) | General Conditions |

| Oxidation | 4-Ethoxybenzenethiol | 4,4'-Diethoxydiphenyl disulfide | Mild oxidizing agents (e.g., I₂, air, H₂O₂) |

| Reduction | 4,4'-Diethoxydiphenyl disulfide | 4-Ethoxybenzenethiol | Reducing agents (e.g., NaBH₄, DTT) |

Radical Reactions Initiated by Thiolates

The thiolate anion, formed by the deprotonation of 4-ethoxybenzenethiol, can act as a single-electron donor to initiate radical reactions. The ease of formation of the thiophenoxy radical is related to the S-H bond dissociation energy (BDE). For substituted thiophenols, the S-H BDE is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy group, can stabilize the resulting thiophenoxy radical through resonance, thereby lowering the S-H BDE compared to unsubstituted thiophenol.

The S-H bond dissociation enthalpy for thiophenol is approximately 349.4 ± 4.5 kJ mol⁻¹. acs.org For a similar compound, 4-methoxythiophenol, the S-H BDE is slightly lower, and it is expected that 4-ethoxybenzenethiol would have a comparable value. This relatively low BDE facilitates the abstraction of the hydrogen atom to form the thiophenoxy radical, which can then participate in various radical propagation steps.

Table 3: S-H Bond Dissociation Enthalpies (BDEs) of Substituted Thiophenols

| Substituent (at para position) | S-H BDE (kJ mol⁻¹) | Reference |

| -H (Thiophenol) | 349.4 ± 4.5 | acs.org |

| -CH₃ | 347.1 ± 4.5 | acs.org |

| -OCH₃ | 346.8 ± 4.5 | acs.org |

| -Cl | 348.6 ± 4.5 | acs.org |

| -CF₃ | 351.4 ± 4.5 | acs.org |

| -NO₂ | 340.6 | rsc.org |

| -NH₂ | 329.3 | rsc.org |

Note: The BDE for 4-ethoxybenzenethiol is expected to be similar to that of 4-methoxythiophenol.

Reactivity of the Ethoxy-Substituted Aromatic Ring

The aromatic ring of 4-ethoxybenzenethiol is also a site of chemical reactivity, influenced significantly by the activating and directing effects of the ethoxy substituent.

Electrophilic Aromatic Substitution Directing Effects

The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (SₑAr) reactions. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609).

The resonance structures show an increase in electron density at the ortho and para positions relative to the ethoxy group. Consequently, electrophiles will preferentially attack at these positions. The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. Electron-donating groups have negative σ values.

Table 4: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para_ | Electronic Effect | Reference |

| -OCH₂CH₃ (Ethoxy) | 0.10 | -0.24 | Electron-donating (resonance) | wikipedia.org |

| -OCH₃ (Methoxy) | 0.12 | -0.27 | Electron-donating (resonance) | viu.ca |

| -H | 0.00 | 0.00 | Reference | utexas.edu |

| -Cl | 0.37 | 0.23 | Electron-withdrawing (inductive) | viu.ca |

| -NO₂ | 0.71 | 0.78 | Strongly electron-withdrawing | viu.ca |

Given that the para position is already occupied by the thiol group, electrophilic substitution on 4-ethoxybenzenethiol will primarily occur at the positions ortho to the ethoxy group (positions 2 and 6).

Rearrangement Reactions (if applicable)

While specific rearrangement reactions of 4-ethoxybenzenethiol itself are not widely reported, its structural motifs suggest potential applicability in certain classes of intramolecular rearrangements, such as the Smiles and Newman-Kwart rearrangements.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In a hypothetical scenario, a derivative of 4-ethoxybenzenethiol could be designed to undergo a Smiles rearrangement. This would typically involve a nucleophilic group tethered to the thiol sulfur, which could then attack the aromatic ring at the ipso-position, displacing the ethoxy group if the ring is sufficiently activated by electron-withdrawing groups. researchgate.net

The Newman-Kwart rearrangement is a thermal or palladium-catalyzed reaction that involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org A derivative of 4-ethoxybenzenethiol, specifically the corresponding phenol (B47542) (4-ethoxyphenol), could be converted to an O-(4-ethoxyphenyl) thiocarbamate. Upon heating, this intermediate would be expected to undergo a Newman-Kwart rearrangement to yield an S-(4-ethoxyphenyl) thiocarbamate. jk-sci.comorganic-chemistry.org This reaction is a valuable method for the synthesis of thiophenols from phenols.

Table 5: Overview of Potentially Applicable Rearrangement Reactions

| Rearrangement | General Transformation | Key Features for Applicability to 4-Ethoxybenzenethiol Derivatives |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution | Requires a tethered nucleophile on the sulfur and activation of the aromatic ring. |

| Newman-Kwart Rearrangement | O-Aryl thiocarbamate to S-Aryl thiocarbamate | Applicable to the corresponding phenol (4-ethoxyphenol) to ultimately form the thiophenol. |

Catalytic Reaction Mechanisms where 4-Ethoxybenzenethiol Acts as a Catalyst or Substrate

4-Ethoxybenzenethiol, a sulfur-containing organic compound, demonstrates notable versatility in various catalytic systems. Its participation extends from being a crucial substrate in palladium-mediated cross-coupling reactions to acting as a catalyst in organocatalytic cycles and as a ligand in metal-organic coordination complexes. This section delves into the mechanistic intricacies of these catalytic processes, highlighting the specific roles and reactivity profiles of 4-ethoxybenzenethiol.

Palladium-Mediated Catalysis

In the realm of palladium-catalyzed cross-coupling reactions, 4-ethoxybenzenethiol primarily serves as a substrate, specifically as a thiol precursor for the formation of carbon-sulfur (C–S) bonds. These reactions are fundamental in organic synthesis for the construction of aryl thioethers. The general mechanistic pathway for the palladium-catalyzed coupling of an aryl halide with a thiol, such as 4-ethoxybenzenethiol, follows a well-established catalytic cycle involving oxidative addition, transmetalation (or more accurately in this context, a deprotonation/coordination sequence), and reductive elimination. nobelprize.orgwikipedia.orgnih.gov

The catalytic cycle typically begins with a low-valent palladium(0) species, often stabilized by phosphine (B1218219) ligands. nih.govorganic-chemistry.org

Catalytic Cycle of Palladium-Mediated C-S Cross-Coupling:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate. In this step, the palladium center inserts itself into the carbon-halogen bond.

Thiolate Formation and Coordination: 4-Ethoxybenzenethiol is deprotonated by a base present in the reaction mixture to form the corresponding thiolate anion (4-EtO-C₆H₄-S⁻). This thiolate then coordinates to the Pd(II) center, displacing the halide anion.

Reductive Elimination: The final step involves the reductive elimination of the desired aryl thioether (Ar-S-C₆H₄-OEt). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The two organic fragments (the aryl group from the halide and the thioether group) are joined, and the palladium center is reduced from Pd(II) to Pd(0). nobelprize.orgnih.gov

The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation. nih.govnih.gov

| Step | Description | Intermediate Species (Example) |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide. | L₂Pd(0) + Ar-X → L₂Pd(II)(Ar)(X) |

| 2. Thiolate Coordination | Deprotonated 4-ethoxybenzenethiol coordinates to the palladium center. | L₂Pd(II)(Ar)(X) + ⁻S-C₆H₄-OEt → L₂Pd(II)(Ar)(S-C₆H₄-OEt) + X⁻ |

| 3. Reductive Elimination | The C-S bond is formed, yielding the product and regenerating the catalyst. | L₂Pd(II)(Ar)(S-C₆H₄-OEt) → Ar-S-C₆H₄-OEt + L₂Pd(0) |

Table 1: Key steps and intermediates in the palladium-catalyzed C-S cross-coupling reaction involving 4-ethoxybenzenethiol.

Organocatalytic Cycles (e.g., Hydrogen Atom Transfer catalysis)

4-Ethoxybenzenethiol can function as an effective organocatalyst, particularly in reactions proceeding via a Hydrogen Atom Transfer (HAT) mechanism. In such cycles, the thiol group (-SH) of 4-ethoxybenzenethiol acts as a source of a hydrogen atom. This is particularly relevant in photoredox catalysis, where a photocatalyst, upon excitation by visible light, can initiate a radical cascade. researchgate.netorganic-chemistry.org

The general mechanism involves the generation of a thiyl radical from 4-ethoxybenzenethiol, which is a key intermediate in the HAT process.

Proposed Organocatalytic Cycle:

Thiyl Radical Generation: In a typical photoredox cycle, an excited photocatalyst oxidizes the 4-ethoxybenzenethiolate anion (formed by deprotonation of the thiol) to the corresponding 4-ethoxybenzenethiyl radical (4-EtO-C₆H₄-S•). mdpi.com

Hydrogen Atom Abstraction: The highly reactive thiyl radical then abstracts a hydrogen atom from a suitable substrate (R-H), generating a substrate radical (R•) and regenerating 4-ethoxybenzenethiol. The driving force for this step is the formation of the stable S-H bond.

Radical Reaction and Product Formation: The newly formed substrate radical can then participate in various synthetic transformations, such as addition to an alkene or a coupling reaction, to yield the final product.

The efficacy of 4-ethoxybenzenethiol as a HAT catalyst is attributed to the moderate bond dissociation energy (BDE) of its S-H bond, which allows for the reversible transfer of a hydrogen atom. rice.edu

| Step | Description | Key Species |

| 1. Initiation | Photoexcited catalyst oxidizes the thiolate to a thiyl radical. | 4-EtO-C₆H₄-S⁻ → 4-EtO-C₆H₄-S• |

| 2. Propagation (HAT) | Thiyl radical abstracts a hydrogen atom from the substrate. | 4-EtO-C₆H₄-S• + R-H → 4-EtO-C₆H₄-SH + R• |

| 3. Product Formation | Substrate radical undergoes further reaction. | R• → Product |

| 4. Regeneration | The photocatalyst and thiol are regenerated to continue the cycle. | - |

Table 2: General steps in a photoredox-mediated Hydrogen Atom Transfer (HAT) cycle catalyzed by 4-ethoxybenzenethiol.

Metal-Organic Coordination Complex Mechanisms

4-Ethoxybenzenethiol can also participate in catalysis as a ligand in metal-organic coordination complexes. The sulfur atom of the thiol or thiolate can coordinate to a metal center, influencing its electronic properties and reactivity. In some instances, the coordinated thiol(ate) ligand can actively participate in the catalytic cycle through a mechanism known as metal-ligand cooperation (MLC). nih.govescholarship.orgacs.org

In such systems, the 4-ethoxybenzenethiolate ligand is not merely a spectator but plays a direct role in bond activation. For example, in certain hydrogenation or dehydrogenation reactions catalyzed by ruthenium pincer complexes, a thiol can act as a transient cooperative ligand. nih.govescholarship.org

Plausible Mechanistic Role in Metal-Ligand Cooperation:

Ligand Coordination: 4-Ethoxybenzenethiol coordinates to the metal center, often as a thiolate.

Substrate Activation: The substrate interacts with both the metal center and the coordinated thiolate ligand. For instance, in the dehydrogenation of an alcohol, the metal may bind to the oxygen atom, while the sulfur atom of the thiolate abstracts a proton from the hydroxyl group.

Product Formation and Ligand Regeneration: Subsequent steps, such as hydride transfer to the metal and elimination of the product, take place. The 4-ethoxybenzenethiolate ligand is regenerated in its original state to participate in the next catalytic cycle.

The cooperative action of the metal and the thiolate ligand provides a low-energy pathway for substrate activation. The specific mechanism is highly dependent on the nature of the metal, the co-ligands, and the reaction conditions. acs.org

| Feature | Description | Implication for 4-Ethoxybenzenethiol |

| Coordination | The sulfur atom of 4-ethoxybenzenethiolate binds to the metal center. | Modulates the electronic and steric properties of the catalyst. |

| Metal-Ligand Cooperation | Both the metal and the thiolate ligand are involved in substrate activation. | Enables unique reaction pathways and can enhance catalytic activity. |

| Transient Nature | The thiol ligand can reversibly bind to the metal center. | Allows for dynamic catalytic systems with tunable properties. nih.govescholarship.org |

Table 3: Potential roles of 4-ethoxybenzenethiol as a cooperative ligand in metal-organic coordination complexes.

Computational and Theoretical Chemistry Insights into 4 Ethoxybenzenethiol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and energetic properties of molecules like 4-Ethoxybenzenethiol. These methods provide insights into molecular stability, reactivity, and the nature of chemical bonds.

Density Functional Theory (DFT) for Ground-State Properties

Density Functional Theory (DFT) is a widely employed computational method for determining the ground-state electronic structure and properties of molecules. DFT methods, such as those utilizing the B3LYP or PBE functionals, can accurately predict molecular geometries, vibrational frequencies, dipole moments, and atomic charges for compounds like 4-Ethoxybenzenethiol. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then performing single-point energy calculations to obtain electronic energies. The results from DFT can provide a foundational understanding of the molecule's electronic distribution and stability.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

For higher accuracy in predicting electronic structure and energetics, ab initio methods, including post-Hartree-Fock techniques such as Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) methods (e.g., CCSD(T)), can be utilized. These methods offer a more rigorous treatment of electron correlation compared to Hartree-Fock or standard DFT approximations. Applying these advanced techniques to 4-Ethoxybenzenethiol can yield more precise values for properties like atomization energies, ionization potentials, and electron affinities, which are crucial for understanding its intrinsic chemical behavior and potential for chemical transformations.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density distributions provides a detailed picture of bonding and electronic interactions within 4-Ethoxybenzenethiol. Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often derived from DFT or ab initio calculations, are key indicators of a molecule's reactivity, particularly in electrophilic and nucleophilic reactions. Visualization of electron density, often represented by isosurfaces, highlights regions of high electron concentration (nucleophilic sites) and low electron concentration (electrophilic sites), as well as the distribution of electron density around specific atoms and bonds. This analysis helps in understanding the polarity of the molecule and predicting its interactions with other chemical species.

Computational Modeling of Reaction Pathways and Kinetics

Computational modeling plays a vital role in elucidating reaction mechanisms and predicting the rates of chemical reactions involving 4-Ethoxybenzenethiol. By simulating the transition from reactants to products, these methods offer insights into reaction feasibility and speed.

Transition State Characterization and Reaction Barrier Calculations

To understand the kinetics of a reaction involving 4-Ethoxybenzenethiol, computational chemists identify and characterize transition states (TS). A transition state represents the highest energy point along the reaction coordinate between reactants and products. Methods like DFT or ab initio calculations are used to locate these saddle points on the potential energy surface. The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier. A lower reaction barrier generally implies a faster reaction rate. For example, in a hypothetical deprotonation reaction of the thiol group, the transition state would involve the breaking of the S-H bond and the formation of a new bond with a base, with the calculated barrier indicating the energy required for this process.

Reaction Rate Constant Determination

Once the transition state and reaction barrier are determined, computational methods can be employed to estimate reaction rate constants. Techniques such as Transition State Theory (TST) or more advanced methods like the Variational Transition State Theory (VTST) are commonly used. These theories relate the calculated activation energy and other molecular properties (like vibrational frequencies of the transition state and reactants) to a rate constant at a specific temperature and pressure. This allows for quantitative predictions of how fast a particular reaction involving 4-Ethoxybenzenethiol might proceed under given conditions, aiding in the design and optimization of chemical processes.

Solvent Effects in Theoretical Reactivity Studies

The influence of solvents on chemical reactivity is a critical aspect of theoretical studies, as solvation can significantly alter reaction pathways, activation energies, and thermodynamic stabilities. Density Functional Theory (DFT) offers robust methods to incorporate solvent effects, primarily through implicit solvation models like the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM) researchgate.netfrontiersin.orgjournalirjpac.comfudutsinma.edu.ng. These models treat the solvent as a continuous medium characterized by its dielectric constant and other properties, effectively embedding the solute in a polarizable dielectric.

Studies on related aromatic compounds have demonstrated how solvent polarity can influence electronic properties such as dipole moments and optical gaps, which are intrinsically linked to reactivity fudutsinma.edu.ngnih.gov. For instance, increasing solvent polarity has been shown to enhance dipole moments and polarizabilities, often correlating with a decrease in the HOMO-LUMO energy gap, suggesting increased reactivity nih.gov. While direct studies on the reactivity of 4-Ethoxybenzenethiol incorporating specific solvent effects were not found in the provided literature, these general principles would apply. Theoretical investigations into the reactivity of 4-Ethoxybenzenethiol would likely employ DFT functionals (such as B3LYP, M06-2X) with appropriate basis sets, coupled with implicit solvation models to mimic various solvent environments, thereby predicting how solvent polarity influences reaction barriers and mechanisms.

Prediction of Spectroscopic Parameters

Simulated Vibrational (IR, Raman) Spectra

The simulation of Infrared (IR) and Raman spectra is a cornerstone of computational chemistry for characterizing molecular structure and identifying functional groups. DFT, particularly with hybrid functionals like B3LYP, is widely used for calculating vibrational frequencies and intensities kit.edurajpub.comuprm.edufaccts.descifiniti.comnih.govspectroscopyonline.comscielo.br. These calculations typically involve optimizing the molecular geometry, followed by computing the Hessian matrix to obtain vibrational normal modes and their corresponding frequencies.

Methods such as the PBE-D3(BJ) functional with plane-wave basis sets (e.g., VASP) or atomic basis sets (e.g., CP2K) are employed for solid-state systems, while Gaussian software is commonly used for molecular systems uprm.edufaccts.despectroscopyonline.comscielo.brarxiv.org. The computed frequencies are often scaled by empirical factors (e.g., 0.96) to improve agreement with experimental data scielo.brmdpi.com. While specific simulated IR and Raman spectra for 4-Ethoxybenzenethiol were not directly identified in the search results, the methodologies described above would be applied. The resulting spectra would provide characteristic absorption bands corresponding to C-H stretching, C-O stretching (ethoxy group), S-H stretching (thiol group), and various ring vibrations, allowing for detailed spectral assignment and comparison with experimental data if available.

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, and computational methods, primarily DFT, are crucial for predicting chemical shifts and aiding spectral assignment frontiersin.orgkit.eduornl.govacs.orgfaccts.denih.govpdx.edumdpi.com. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT functionals (e.g., B3LYP, ωB97X-D) and various basis sets (e.g., 6-311++G(d,p), def2-SVP) to calculate shielding tensors, which are then converted to chemical shifts relative to a reference standard like Tetramethylsilane (TMS) frontiersin.orgfaccts.denih.gov.

For a molecule like 4-Ethoxybenzenethiol, ¹H and ¹³C NMR spectra would be predicted. Based on the ethoxy group, signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl chain are expected, typically appearing as a triplet and a quartet, respectively, around δ 1.3-1.4 ppm and 4.0 ppm carlroth.com. Aromatic protons on the benzene (B151609) ring would show signals in the δ 6.8-7.3 ppm range, influenced by the electron-donating ethoxy and electron-withdrawing thiol groups. The thiol proton (SH) would likely appear as a singlet, its chemical shift being highly dependent on solvent and concentration, but typically in the range of δ 1.5-5 ppm pdx.edu. Specific computed NMR data for 4-Ethoxybenzenethiol were not found, but these predictions would be based on established computational protocols.

Prediction of UV-Vis and Electronic Circular Dichroism Spectra